2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound is characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Scientific Research Applications
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-methoxyphenyl formate: Similar in structure but lacks the boronic ester moiety.
(4-Ethoxy-2-methoxyphenyl)methanol: Contains a hydroxyl group instead of the boronic ester.
Uniqueness
2-(4-Ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. This distinguishes it from other similar compounds that do not possess the boronic ester moiety and, therefore, cannot participate in such reactions.
Properties
CAS No. |
2304634-97-5 |
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Molecular Formula |
C15H23BO4 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-(4-ethoxy-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-7-18-11-8-9-12(13(10-11)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 |
InChI Key |
IWUUBEHHSSHIOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)OC |
Origin of Product |
United States |
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